molecular formula C9H14ClNOS B14597303 2-Benzylsulfinylethanamine;hydrochloride CAS No. 60543-04-6

2-Benzylsulfinylethanamine;hydrochloride

Cat. No.: B14597303
CAS No.: 60543-04-6
M. Wt: 219.73 g/mol
InChI Key: HDWINFSFZCMZFS-UHFFFAOYSA-N
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Description

2-Benzylsulfinylethanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a sulfinyl group, which is further connected to an ethanamine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfinylethanamine;hydrochloride typically involves the following steps:

    Formation of Benzylsulfinyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfinate to form benzylsulfinyl chloride.

    Amination: The benzylsulfinyl chloride is then reacted with ethanamine under controlled conditions to form 2-Benzylsulfinylethanamine.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfinylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Benzylsulfonylethanamine.

    Reduction: 2-Benzylsulfanylethanamine.

    Substitution: N-alkylated derivatives of 2-Benzylsulfinylethanamine.

Scientific Research Applications

2-Benzylsulfinylethanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylsulfinylethanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanylethanamine: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-Phenylethylamine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    Benzylamine: Contains a benzyl group attached directly to an amine group without the intervening sulfinyl group.

Uniqueness

2-Benzylsulfinylethanamine;hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

60543-04-6

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-benzylsulfinylethanamine;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c10-6-7-12(11)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H

InChI Key

HDWINFSFZCMZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCN.Cl

Origin of Product

United States

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